3-(Aminosulfonyl)thiophene-2-carboxylic acid

Catalog No.
S674945
CAS No.
59337-97-2
M.F
C5H5NO4S2
M. Wt
207.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Aminosulfonyl)thiophene-2-carboxylic acid

CAS Number

59337-97-2

Product Name

3-(Aminosulfonyl)thiophene-2-carboxylic acid

IUPAC Name

3-sulfamoylthiophene-2-carboxylic acid

Molecular Formula

C5H5NO4S2

Molecular Weight

207.2 g/mol

InChI

InChI=1S/C5H5NO4S2/c6-12(9,10)3-1-2-11-4(3)5(7)8/h1-2H,(H,7,8)(H2,6,9,10)

InChI Key

NRAVSUNXRBRPRE-UHFFFAOYSA-N

SMILES

C1=CSC(=C1S(=O)(=O)N)C(=O)O

Canonical SMILES

C1=CSC(=C1S(=O)(=O)N)C(=O)O
  • Precursor for Analogs and Derivatives: Scientific literature shows the use of Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate, a close relative of 3-Sulfamoylthiophene-2-carboxylic acid, as a precursor for the synthesis of analogs and derivatives of tenoxicam []. Tenoxicam is a nonsteroidal anti-inflammatory drug (NSAID). This suggests that 3-Sulfamoylthiophene-2-carboxylic acid might also hold potential as a starting material for the development of new drugs with similar properties.

3-(Aminosulfonyl)thiophene-2-carboxylic acid is an organic compound characterized by the molecular formula C5_5H5_5N2_2O4_4S2_2. This compound features a thiophene ring, which is a five-membered aromatic structure containing sulfur, along with a carboxylic acid group at the second position and an aminosulfonyl group at the third position. The presence of these functional groups contributes to its unique chemical properties and potential biological activities. The compound exists as a hydrate, indicating that it can associate with water molecules in its crystalline form, which may influence its solubility and reactivity in various environments.

  • Oxidation: This compound can be oxidized to yield sulfonic acid derivatives. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
  • Reduction: The sulfonamide group can undergo reduction to produce an amine, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Electrophilic substitution reactions allow for the introduction of various substituents onto the thiophene ring, often employing reagents like bromine or nitric acid.

The specific products formed depend on the reaction conditions and reagents used, highlighting the compound's versatility in synthetic chemistry.

Research indicates that 3-(Aminosulfonyl)thiophene-2-carboxylic acid exhibits potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. Its mechanism of action may involve inhibition of specific enzymes or receptors, leading to observed therapeutic effects. The compound is under investigation for its utility as a drug candidate for various diseases, showcasing its importance in medicinal chemistry.

The synthesis of 3-(Aminosulfonyl)thiophene-2-carboxylic acid typically involves:

  • Sulfonation Reaction: A common method includes reacting thiophene-2-carboxylic acid with sulfamoyl chloride in the presence of a base such as pyridine under reflux conditions.
  • Purification: The resulting product is purified through recrystallization to obtain a high-purity compound.

In industrial settings, continuous flow reactors and automated systems may be employed to enhance efficiency and yield during production. Optimization of reaction parameters such as temperature, pressure, and solvent choice is critical for large-scale synthesis .

3-(Aminosulfonyl)thiophene-2-carboxylic acid finds applications across various domains:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Studied for its antimicrobial and anti-inflammatory properties.
  • Medicine: Explored as a potential drug candidate for treating various diseases.
  • Industry: Utilized in developing advanced materials, including organic semiconductors and corrosion inhibitors.

Interaction studies involving 3-(Aminosulfonyl)thiophene-2-carboxylic acid focus on its biological targets and mechanisms. These studies aim to elucidate how the compound interacts with enzymes or receptors within biological systems, providing insights into its therapeutic potential. The specific pathways and targets can vary based on the application context.

Several compounds share structural similarities with 3-(Aminosulfonyl)thiophene-2-carboxylic acid. Notable examples include:

  • 5-Chloro-3-sulfamoylthiophene-2-carboxylic acid
  • 3-[(3-Nitrophenyl)sulfamoyl]-2-thiophenecarboxylic acid

Uniqueness

3-(Aminosulfonyl)thiophene-2-carboxylic acid is distinct due to its specific substitution pattern on the thiophene ring, which imparts unique chemical reactivity and biological properties compared to similar compounds. This specificity may influence its reactivity profile and potency in various applications, making it a valuable compound in both research and industrial contexts .

By understanding these characteristics, researchers can better appreciate the potential of 3-(Aminosulfonyl)thiophene-2-carboxylic acid in advancing both chemical synthesis and biological applications.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

59337-97-2

Wikipedia

2-Thiophenecarboxylic acid, 3-(aminosulfonyl)-

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Modify: 2023-08-15

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